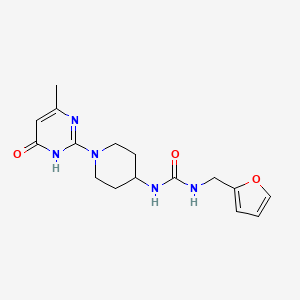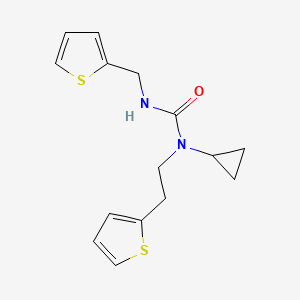
1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Research into urea derivatives, including those with cyclopropyl and thiophenyl groups, focuses on understanding their synthesis, molecular structure, and properties. These compounds are of interest due to their potential in various chemical and pharmacological applications, even though specific details on the named compound may be limited.
Synthesis Analysis
The synthesis of urea derivatives often involves multi-step chemical reactions, including nucleophilic substitution and rearrangement processes. For example, the synthesis of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas shows how altering spacer lengths and groups attached to the nitrogen can influence the compound's potency and interaction capabilities (J. Vidaluc et al., 1995). Additionally, the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the synthesis of ureas highlights the efficiency and environmental friendliness of the synthesis process (Kishore Thalluri et al., 2014).
Molecular Structure Analysis
Determining the molecular structure, including stereochemistry and conformation, is crucial for understanding the chemical behavior of urea derivatives. Techniques such as X-ray diffraction and DFT studies provide insights into the compounds' structures. For instance, the structural analysis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea reveals the alignment of molecular orbitals and their physicochemical properties (Wen-Fang Deng et al., 2022).
Chemical Reactions and Properties
Urea derivatives participate in various chemical reactions, including cyclopropanation and rearrangement, influenced by their structural features. The organocatalytic asymmetric cyclopropanation of β,γ-unsaturated α-ketoesters with stabilized sulfur ylides, catalyzed by C2-symmetric ureas, showcases the influence of urea structures on reaction outcomes (Ying Cheng et al., 2011).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystal structure, are essential for their application in various fields. Investigations into these properties can be conducted through spectroscopic methods and computational modeling.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for understanding the utility of urea derivatives in chemical synthesis and potential pharmacological applications. Studies on the synthesis and properties of compounds like 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors highlight the relationship between structure and function (Tristan E. Rose et al., 2010).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Research on similar urea derivatives highlights their role in organic synthesis, particularly in the development of acetylcholinesterase inhibitors and as intermediates in the synthesis of complex organic molecules. Urea derivatives have been explored for their potential to optimize spacer length linking pharmacophoric moieties, suggesting their utility in designing flexible molecules with high inhibitory activities (Vidaluc et al., 1995). Additionally, reactions of thio-substituted cyclopropenium ions indicate the formation of urea derivatives under specific conditions, further underscoring their significance in chemical synthesis (Inoue et al., 1978).
Pharmacological Applications
Although direct applications in pharmacology for the specific compound were not identified, related research on urea derivatives and cyclopropane-containing compounds shows their relevance in medicinal chemistry. Compounds containing urea and cyclopropane rings have been studied for their antifungal activity, indicating potential applications in developing new antifungal agents (Mishra et al., 2000). Furthermore, urea derivatives have been investigated for corrosion inhibition, suggesting their utility in protecting materials against chemical damage (Mistry et al., 2011).
Material Science and Catalysis
Urea and thiophene derivatives have also found applications in material science, particularly in the self-assembly of molecular devices. Complexation studies with cyclopropyl and urea linkages highlight their role in forming structures with specific optical properties, potentially useful in the development of molecular devices and sensors (Lock et al., 2004).
Eigenschaften
IUPAC Name |
1-cyclopropyl-1-(2-thiophen-2-ylethyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c18-15(16-11-14-4-2-10-20-14)17(12-5-6-12)8-7-13-3-1-9-19-13/h1-4,9-10,12H,5-8,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSJFSSAUDKLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)
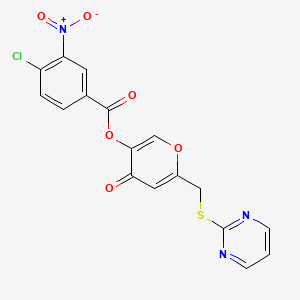
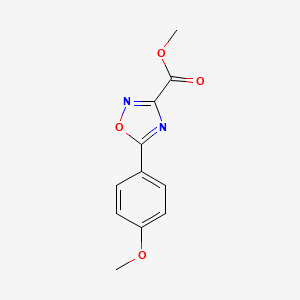
![3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2489754.png)
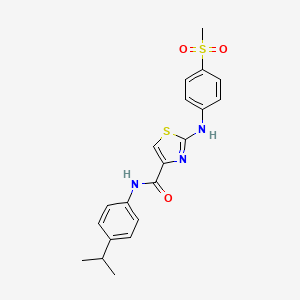
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2489756.png)
![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)
![Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489758.png)

![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)
![Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2489762.png)
